molecular formula C17H19N3O4 B2371749 2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide CAS No. 633318-61-3

2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide

Cat. No. B2371749
CAS RN: 633318-61-3
M. Wt: 329.356
InChI Key: IFEKUTVVWQWEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached . The isopropyl group is a common branching in organic chemistry, and the oxoacetamide part suggests the presence of a carbonyl group (C=O) and an amide group (CONH2).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromaticity of the pyrrole and phenyl rings would contribute to the compound’s stability. The nitro group is a strong electron-withdrawing group, which would impact the electron distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity

Chalcones, including our compound, have demonstrated potent antimicrobial effects. Researchers have investigated their ability to inhibit bacterial and fungal growth. The compound’s structural features contribute to its antimicrobial properties, making it a potential candidate for novel antibiotics or antifungal agents .

Anticancer Potential

Chalcones exhibit promising anticancer activity. They interfere with cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. Our compound’s unique structure may contribute to its effectiveness against specific cancer types. Further studies are needed to explore its potential as an anticancer drug .

Antioxidant Properties

Chalcones possess antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. Our compound’s nitrophenyl group likely contributes to its antioxidant activity. Researchers have investigated its potential in preventing oxidative damage-related diseases .

Tyrosinase Inhibition

Tyrosinase inhibitors play a crucial role in treating hyperpigmentation disorders. Some chalcones, including our compound, exhibit tyrosinase inhibitory effects. These findings suggest its use in cosmetics or dermatology .

Anti-Inflammatory Effects

Chalcones have anti-inflammatory properties, modulating inflammatory pathways. Our compound’s unique pyrrole-thiophene structure may enhance its anti-inflammatory activity. Researchers have explored its potential in managing inflammatory conditions .

Antibacterial Applications

Chalcones have been investigated as antibacterial agents. Our compound’s specific substitution pattern may influence its antibacterial efficacy. Researchers have studied its activity against various bacterial strains .

Heterocyclic Synthesis

Chalcones serve as valuable intermediates for synthesizing heterocyclic compounds. Researchers have used them to create pyrimidines, pyrazolines, pyrazoles, and thiazines. Our compound’s synthesis pathway could contribute to novel heterocyclic derivatives .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug action, where the compound interacts with specific proteins or other targets in the body. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Compounds with nitro groups can be explosive under certain conditions, and amides could potentially be hydrolyzed to produce toxic compounds .

properties

IUPAC Name

2-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-2-oxo-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10(2)18-17(22)16(21)15-9-11(3)19(12(15)4)13-5-7-14(8-6-13)20(23)24/h5-10H,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEKUTVVWQWEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.